

An In-depth Technical Guide to 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride

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Compound of Interest

Compound Name: 3-(4-Nitrophenoxy)pyrrolidine hydrochloride

Cat. No.: B1423825

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and handling of **3-(4-Nitrophenoxy)pyrrolidine hydrochloride**. This compound is a key intermediate in medicinal chemistry, valued for its pyrrolidine scaffold, a privileged structure in numerous bioactive molecules.^[1] This document synthesizes critical data to support its effective use in research and development.

Core Chemical Identity

3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a heterocyclic compound distinguished by a pyrrolidine ring substituted at the 3-position with a 4-nitrophenoxy group. The hydrochloride salt form enhances its aqueous solubility, a desirable trait for many pharmaceutical applications.^[2] The compound exists as a racemic mixture and as individual (S) and (R) enantiomers, each with distinct identifiers.

Table 1: Key Identifiers

Identifier	Racemic	(S)-Enantiomer	(R)-Enantiomer
CAS Number	1187930-80-8[3][4][5]	1286207-30-4[2]	1286208-84-1[6]
Molecular Formula	C ₁₀ H ₁₃ CIN ₂ O ₃ [3]	C ₁₀ H ₁₃ CIN ₂ O ₃	C ₁₀ H ₁₃ CIN ₂ O ₃
Molecular Weight	244.67 g/mol [3]	244.67 g/mol	244.67 g/mol
IUPAC Name	3-(4-nitrophenoxy)pyrrolidine;hydrochloride[3]	(3S)-3-(4-nitrophenoxy)pyrrolidine;hydrochloride	(3R)-3-(4-nitrophenoxy)pyrrolidine;hydrochloride

Molecular Structure:

Caption: 2D structure of **3-(4-Nitrophenoxy)pyrrolidine hydrochloride**.

Physicochemical Properties

While specific experimental data for **3-(4-Nitrophenoxy)pyrrolidine hydrochloride** is not extensively published, its properties can be inferred from its structural components and data on analogous compounds.

Table 2: Physical and Chemical Properties

Property	Value/Description	Source/Justification
Appearance	Off-white to light yellow powder or solid.	Analogous compounds like 3-[(4-Nitrophenoxy)methyl]pyrrolidin hydrochloride are described as such. ^[7]
Melting Point	Not definitively reported. Likely a crystalline solid with a defined melting point.	General property of hydrochloride salts of organic bases.
Boiling Point	Decomposes before boiling at atmospheric pressure.	Typical for organic salts.
Solubility	Soluble in water. ^[2] Soluble in alcohols (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).	The hydrochloride salt form increases aqueous solubility. General solubility patterns for similar organic molecules.
Stability	Stable under standard laboratory conditions. Should be stored in a cool, dry place away from light and strong oxidizing agents. The nitro group can be sensitive to reduction. ^[2]	General stability of ethers and pyrrolidines. The nitroaromatic group implies sensitivity to reducing agents.

Synthesis and Purification

The synthesis of **3-(4-Nitrophenoxy)pyrrolidine hydrochloride** typically involves the reaction of a suitable pyrrolidine precursor with a 4-nitrophenoxy-containing electrophile. A common synthetic strategy is the Williamson ether synthesis.

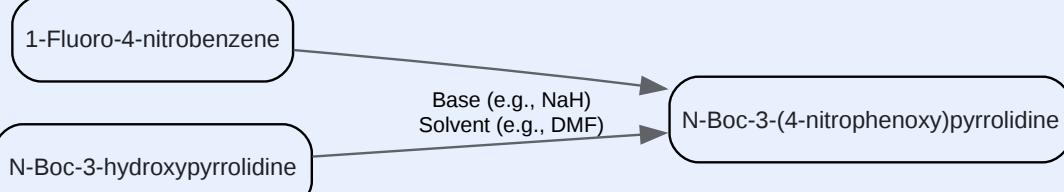
General Synthetic Approach

A plausible synthetic route involves the reaction of a protected 3-hydroxypyrrolidine with 1-fluoro-4-nitrobenzene or a similar electrophile, followed by deprotection and salt formation.

Step 2: Deprotection & Salt Formation



Step 1: Ether Formation



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Caption: General synthetic workflow for **3-(4-Nitrophenoxy)pyrrolidine hydrochloride**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-3-(4-nitrophenoxy)pyrrolidine

- To a solution of N-Boc-3-hydroxypyrrolidine (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
- Stir the mixture at room temperature for 1 hour.
- Add a solution of 1-fluoro-4-nitrobenzene (1 equivalent) in DMF dropwise.
- Heat the reaction mixture to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
- Cool the reaction to room temperature and quench with water.
- Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of **3-(4-Nitrophenoxy)pyrrolidine hydrochloride**

- Dissolve the purified N-Boc-3-(4-nitrophenoxy)pyrrolidine (1 equivalent) in a minimal amount of a suitable solvent such as dioxane or ethyl acetate.
- Add a solution of hydrochloric acid in dioxane or ethereal HCl (excess, e.g., 4M solution) dropwise at 0 °C.
- Stir the mixture at room temperature for 2-4 hours, during which the hydrochloride salt typically precipitates.
- Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Purification

Recrystallization is a standard method for the purification of the final product. A suitable solvent system would be a polar protic solvent like ethanol or isopropanol, potentially with the addition of a less polar co-solvent like diethyl ether to induce crystallization.[\[8\]](#)

Recrystallization Protocol:

- Dissolve the crude hydrochloride salt in a minimum amount of boiling ethanol.
- If any insoluble impurities are present, filter the hot solution.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.
- Dry the crystals under vacuum.

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of **3-(4-Nitrophenoxy)pyrrolidine hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the nitrophenoxy group, as well as the protons of the pyrrolidine ring. The aromatic protons will typically appear as two doublets in the downfield region (around 7-8.5 ppm). The pyrrolidine protons will be in the upfield region (around 2-4 ppm), with their chemical shifts and multiplicities dependent on their specific environment and coupling. The proton on the carbon bearing the ether linkage (C3-H) will be deshielded compared to the other pyrrolidine protons.

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The aromatic carbons will resonate in the 110-160 ppm range, with the carbon attached to the nitro group being significantly deshielded. The carbons of the pyrrolidine ring will appear in the upfield region, typically between 25 and 70 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom	Predicted ¹ H Shift (ppm)	Predicted ¹³ C Shift (ppm)	Notes
Aromatic CH (ortho to NO ₂)	~8.2	~125	Doublet
Aromatic CH (meta to NO ₂)	~7.0	~115	Doublet
Pyrrolidine C3-H	~4.5-5.0	~70-80	Multiplet, deshielded by oxygen
Pyrrolidine CH ₂ (adjacent to N)	~3.0-3.5	~45-55	Multiplets
Pyrrolidine CH ₂ (C4)	~2.0-2.5	~30-40	Multiplet
Aromatic C-O	-	~160-165	Quaternary carbon
Aromatic C-NO ₂	-	~140-145	Quaternary carbon

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

Table 4: Characteristic FTIR Absorption Bands

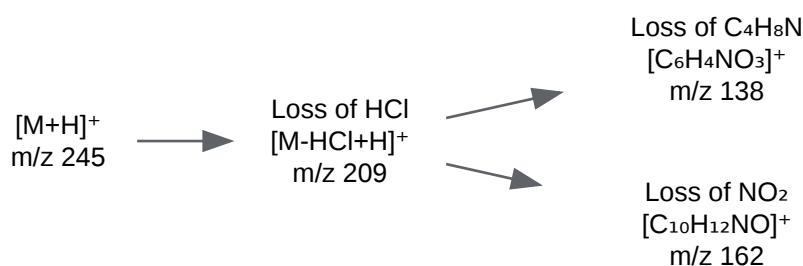
Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H stretch (pyrrolidinium)	2400-2700	Broad, Strong
C-H stretch (aromatic)	3000-3100	Medium
C-H stretch (aliphatic)	2850-2960	Medium
C=C stretch (aromatic)	1450-1600	Medium-Strong
N-O stretch (nitro group)	1500-1550 and 1300-1370	Strong, Asymmetric & Symmetric
C-O-C stretch (aryl ether)	1200-1275	Strong

The presence of strong absorption bands for the nitro group and the broad N-H stretch of the ammonium salt are key diagnostic features.[\[9\]](#)

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern.

Expected Fragmentation: Under mass spectrometry conditions, fragmentation of the parent ion is expected. Common fragmentation pathways for aryl ethers include cleavage of the C-O bond.[\[10\]](#)[\[11\]](#)[\[12\]](#) For pyrrolidine derivatives, α -cleavage next to the nitrogen is a common fragmentation pathway.[\[7\]](#)[\[13\]](#) The molecular ion peak (for the free base) would be observed at m/z 208.



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Caption: Plausible ESI-MS fragmentation pathway.

Applications in Drug Development

The pyrrolidine ring is a fundamental scaffold in a wide array of biologically active compounds and approved drugs.[1][14] Its non-planar, three-dimensional structure allows for the exploration of chemical space beyond flat aromatic systems, which can lead to improved target binding and pharmacokinetic properties.[1]

3-(4-Nitrophenoxy)pyrrolidine hydrochloride serves as a versatile building block for introducing this valuable motif. The nitrophenoxy group can be a pharmacophore itself or can be chemically modified, for instance, by reduction of the nitro group to an amine, which can then be further functionalized. This makes the compound a useful starting material for the synthesis of libraries of compounds for screening in drug discovery programs.

Safety, Handling, and Storage

Hazard Identification: **3-(4-Nitrophenoxy)pyrrolidine hydrochloride** is classified as an irritant. Direct contact can cause irritation to the skin, eyes, and respiratory tract. The nitroaromatic component suggests potential for toxicity, and appropriate precautions should be taken.

Handling:

- Use in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

- Avoid inhalation of dust and direct contact with skin and eyes.
- Handle as a potentially toxic substance.

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Keep away from heat, sources of ignition, and strong oxidizing and reducing agents.
- Segregate from incompatible materials.

First Aid Measures:

- In case of skin contact: Immediately wash with plenty of soap and water.
- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
- If inhaled: Move person to fresh air and keep comfortable for breathing.
- If swallowed: Rinse mouth. Do NOT induce vomiting.
- In all cases of significant exposure, seek immediate medical attention.

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